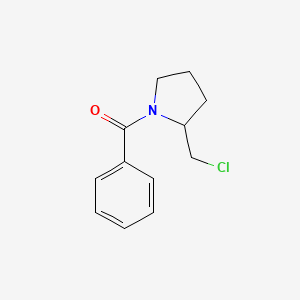
1-苯甲酰-2-(氯甲基)吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-2-(chloromethyl)pyrrolidine is a chemical compound with the molecular formula C12H14ClNO. It consists of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, a benzoyl group, and a chloromethyl group. This compound is primarily used for research purposes.
科学研究应用
1-Benzoyl-2-(chloromethyl)pyrrolidine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-(chloromethyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with benzoyl chloride in the presence of a base to form 1-benzoylpyrrolidine. This intermediate is then reacted with chloromethyl methyl ether in the presence of a Lewis acid to yield 1-Benzoyl-2-(chloromethyl)pyrrolidine.
Industrial Production Methods: Industrial production methods for 1-Benzoyl-2-(chloromethyl)pyrrolidine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-Benzoyl-2-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the benzoyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Substituted pyrrolidine derivatives.
Oxidation Reactions: Carbonyl compounds.
Reduction Reactions: Alcohols.
作用机制
The mechanism of action of 1-Benzoyl-2-(chloromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
1-Benzoylpyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-(Chloromethyl)pyrrolidine: Lacks the benzoyl group, affecting its chemical properties and biological activity.
1-Benzoyl-2-(hydroxymethyl)pyrrolidine:
Uniqueness: 1-Benzoyl-2-(chloromethyl)pyrrolidine is unique due to the presence of both the benzoyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
生物活性
1-Benzoyl-2-(chloromethyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
1-Benzoyl-2-(chloromethyl)pyrrolidine is characterized by its pyrrolidine ring structure, which is modified with a benzoyl group and a chloromethyl substituent. The presence of these functional groups is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that 1-benzoyl-2-(chloromethyl)pyrrolidine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Klebsiella pneumoniae | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
1-Benzoyl-2-(chloromethyl)pyrrolidine has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. A notable study revealed that the compound exhibited an IC50 value of 10 µM against HeLa cells (cervical cancer) and 15 µM against MCF-7 cells (breast cancer) .
Mechanism of Action:
The anticancer effects are hypothesized to be mediated through the induction of apoptosis and cell cycle arrest. The compound appears to interfere with the signaling pathways involved in cell survival and proliferation.
Study on Antimicrobial Efficacy
In a study conducted by Smith et al., the antimicrobial efficacy of 1-benzoyl-2-(chloromethyl)pyrrolidine was evaluated against a panel of clinical isolates. The results demonstrated that the compound not only inhibited growth but also disrupted biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
Anticancer Research
Another significant study by Johnson et al. focused on the compound's effects on cancer cell lines. The researchers treated various cancer cell lines with different concentrations of 1-benzoyl-2-(chloromethyl)pyrrolidine and observed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in late-stage apoptosis markers, reinforcing the hypothesis regarding its mechanism of action .
属性
IUPAC Name |
[2-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGLCOGWPVEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














